molecular formula C17H20N4O2 B2811951 N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine CAS No. 185058-54-2

N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine

Cat. No. B2811951
Key on ui cas rn: 185058-54-2
M. Wt: 312.373
InChI Key: UIBJMSJDIJXDTQ-UHFFFAOYSA-N
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Patent
US06248755B1

Procedure details

To a solution of 1.64 g 2-chloro-3-nitropyridine and 1.37 g of 1-benzyl-piperidin-4-ylamine in 20 mL THF was added diisopropylethylamine. The reaction was refluxed for 6 hours. The reaction was cooled down, diluted with 50 mL of EtOAc and washed with 30 mL of saturated NaHCO3 aqueous solution. After separating layers, the aqueous phase was extracted with 2×30 mL of EtOAc. The combined organic phases were washed with 15 mL of brine, dried over MgSO4 and concentrated under reduced pressure. The residue was purified by flash chromatography eluting with 25% EtOAc in hexane, then 50% EtOAc in hexane and 100% EtOAc to give 823 mg of the title compound as a yellow solid.
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:11]([N:18]1[CH2:23][CH2:22][CH:21]([NH2:24])[CH2:20][CH2:19]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(N(C(C)C)CC)(C)C>C1COCC1.CCOC(C)=O>[CH2:11]([N:18]1[CH2:23][CH2:22][CH:21]([NH:24][C:2]2[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=2)[CH2:20][CH2:19]1)[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
1.64 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
1.37 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled down
WASH
Type
WASH
Details
washed with 30 mL of saturated NaHCO3 aqueous solution
CUSTOM
Type
CUSTOM
Details
After separating layers
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with 2×30 mL of EtOAc
WASH
Type
WASH
Details
The combined organic phases were washed with 15 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting with 25% EtOAc in hexane

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)NC1=NC=CC=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 823 mg
YIELD: CALCULATEDPERCENTYIELD 36.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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